2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%
Overview
Description
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% (2H5PPSP) is a synthetic compound used in the laboratory for various scientific purposes. It belongs to a class of compounds known as pyrimidines, which are heterocyclic aromatic organic compounds that contain two nitrogen atoms in a six-membered ring. 2H5PPSP has been widely used in organic synthesis and in the development of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used as a building block for the synthesis of other compounds, such as 4-pyrrolidinylsulfonyl-2-hydroxy-5-methylpyrimidine, which has been used in the synthesis of anti-cancer drugs. Additionally, 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% has been used as a starting material for the synthesis of derivatives of 5-methyl-2-hydroxy-pyrimidine, which have been used in the synthesis of anti-inflammatory drugs.
Mechanism of Action
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% is an aromatic compound with a pyrimidine ring structure. This structure is responsible for its unique reactivity and is the key to its usefulness in scientific research. When 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% is subjected to a reaction, the nitrogen atoms of the pyrimidine ring can act as nucleophiles, allowing it to react with electrophilic species. This reactivity allows it to be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial products.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% has not been studied in humans and thus, its biochemical and physiological effects are unknown. However, it has been used in laboratory studies to investigate the effects of various compounds on the human body. For example, it has been used in the synthesis of compounds that can inhibit the activity of an enzyme called cyclooxygenase, which is involved in the production of prostaglandins, which are important mediators of inflammation.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% is an inexpensive and easily obtainable compound, making it an attractive choice for laboratory experiments. It is also a relatively stable compound, making it suitable for use in reactions that require a long reaction time. However, it is a relatively reactive compound, so it may not be suitable for use in reactions that require a high degree of selectivity. Additionally, it can be difficult to purify, so it may not be suitable for use in reactions that require a high degree of purity.
Future Directions
Future research on 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research could be conducted to investigate its biochemical and physiological effects in humans. Additionally, research could be conducted to investigate the potential of 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% as a catalyst for other reactions and to explore its potential as a building block for the synthesis of other compounds. Finally, research could be conducted to investigate the potential of 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% as a tool for drug delivery and for targeting specific tissues in the body.
Synthesis Methods
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-hydroxy-5-chloro-pyrimidine with 4-(pyrrolidinylsulfonyl)phenol in the presence of a base, such as potassium carbonate, to form 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%. The second step involves the removal of the chlorine atom by treatment with a reducing agent, such as sodium borohydride.
properties
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUJKRWBIFKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686884 | |
Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine | |
CAS RN |
1261924-26-8 | |
Record name | 2(1H)-Pyrimidinone, 5-[4-(1-pyrrolidinylsulfonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261924-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.